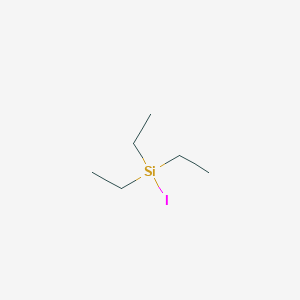

Triethyliodosilane

Description

Properties

IUPAC Name |

triethyl(iodo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ISi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLMQFARLJLZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455871 | |

| Record name | triethyliodosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-49-8 | |

| Record name | Triethyliodosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | triethyliodosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Triethyliodosilane: Synthesis, Properties, and Strategic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyliodosilane ((C₂H₅)₃SiI or TESI) has emerged as a potent and versatile reagent in modern organic synthesis. Characterized by its highly reactive silicon-iodine bond, it serves as a powerful Lewis acid and a cornerstone reagent for a variety of chemical transformations. Its utility is most pronounced in the mild and efficient cleavage of ethers, esters, and carbamates, functionalities ubiquitous in complex natural products and pharmaceutical intermediates. This guide provides an in-depth exploration of the synthesis, physicochemical properties, spectroscopic signature, and core reactivity of this compound. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols, and highlight its strategic deployment in complex synthetic challenges relevant to drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is paramount for its safe and effective application in the laboratory. This compound is a moisture-sensitive, flammable liquid that requires handling under an inert atmosphere.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1112-49-8 | [2][3] |

| Molecular Formula | C₆H₁₅ISi | [2][3] |

| Molecular Weight | 242.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.4 g/cm³ | [3] |

| Boiling Point | 190.5 °C @ 744 Torr | [3] |

| Reactivity | Reacts with water, alcohols, and other protic solvents | [1] |

| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, CHCl₃, Toluene) |

Spectroscopic Characterization

Confirming the identity and purity of this compound is typically achieved through standard spectroscopic methods. While a dedicated public spectrum is not available from the search results, the expected spectral features can be reliably predicted based on its molecular structure and data for analogous compounds.[5][6][7][8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing two characteristic signals corresponding to the ethyl groups. A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with an integration ratio of 2:3.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display two peaks, one for the methylene carbons and one for the methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations of the ethyl groups. Key absorptions are expected around 2950-2850 cm⁻¹ (C-H stretch) and 1460-1375 cm⁻¹ (C-H bend). The Si-C bond may show weaker absorptions in the fingerprint region.

Synthesis of this compound

The preparation of this compound in a laboratory setting is straightforward, typically involving the reaction of a precursor triethylsilane derivative with an iodine source. A common and efficient method involves the reaction of triethylsilane with elemental iodine.

Applications in Organic Synthesis and Drug Development

The ability to mildly and selectively cleave robust functional groups makes this compound a valuable tool in the synthesis of complex molecules, which is the cornerstone of drug discovery and development. [][11]

Deprotection Strategies

In multi-step synthesis, protecting groups are used to mask reactive functional groups. The mild conditions required for this compound-mediated cleavage make it ideal for late-stage deprotection of hydroxyl and carboxyl groups that have been masked as ethers and esters, respectively. This is particularly relevant in medicinal chemistry, where complex scaffolds must be preserved while selectively unmasking a specific site for further modification. [][12]

Reductive Processes

In combination with a hydride source like triethylsilane (Et₃SiH), this compound can be used for the ionic hydrogenation of various functional groups. [13]For instance, it can facilitate the reduction of ketones to methylene groups, a key transformation in scaffold hopping and lead optimization campaigns in drug discovery. [11][13]

Sources

- 1. gelest.com [gelest.com]

- 2. This compound | C6H15ISi | CID 11118214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. dakenam.com [dakenam.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. lehigh.edu [lehigh.edu]

- 9. IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules [zenodo.org]

- 11. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Triethyliodosilane: Synthesis, Mechanisms, and Applications in Complex Molecule Synthesis

Introduction: The Role of Triethyliodosilane in Modern Organic Synthesis

In the toolkit of the modern organic chemist, silyl halides have carved out an indispensable role as versatile reagents. Among these, this compound ((C₂H₅)₃SiI) stands out for its unique reactivity, particularly in the cleavage of robust chemical bonds like ethers and esters. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its mechanistic underpinnings and practical applications in the synthesis of complex molecules, with a focus on its relevance to researchers, scientists, and drug development professionals. We will delve into not just the "what" but the "why" of experimental choices, offering field-proven insights into the effective use of this potent reagent.

Core Properties of this compound

The utility of this compound stems from its distinct chemical and physical properties. The key to its reactivity lies in the polar silicon-iodine bond, which makes the silicon atom highly electrophilic and the iodide a good leaving group and nucleophile.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅ISi | [1] |

| Molecular Weight | 242.17 g/mol | [1] |

| Appearance | Colorless to reddish-brown liquid | |

| Boiling Point | 190.5 °C @ 744 Torr | |

| Density | ~1.4 g/cm³ |

The compound is sensitive to moisture and air, hydrolyzing to form triethylsilanol and hydrogen iodide. This reactivity necessitates handling under inert atmosphere conditions.

Synthesis of this compound

While this compound is commercially available, its synthesis in the laboratory is often practical, especially for immediate use. Two primary approaches are common: in-situ generation and direct synthesis with isolation.

In-Situ Generation for Direct Use

For many applications, generating this compound directly within the reaction vessel is the most convenient method. This approach avoids the need to handle and store the moisture-sensitive reagent. The most common method involves the reaction of triethylsilane with molecular iodine.

Rationale: This method is predicated on the favorable reaction between a hydrosilane and iodine to produce the corresponding iodosilane and hydrogen iodide. The generated this compound is then immediately available to react with the substrate present in the mixture.

Experimental Protocol: In-Situ Generation and Ether Cleavage

-

To a solution of the ether substrate in an anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add triethylsilane (1.5-2.0 equivalents).

-

Add molecular iodine (I₂) (1.2-1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to consume excess iodine.

-

Proceed with a standard aqueous workup and purification by column chromatography.

Caption: Workflow for the in-situ generation of this compound.

Preparation and Isolation of this compound

For applications requiring the pure, isolated reagent, this compound can be synthesized and purified. A common method involves the cleavage of hexaethyldisiloxane with aluminum triiodide, analogous to the preparation of iodotrimethylsilane.[2]

Rationale: The strong affinity of aluminum for oxygen drives the reaction, leading to the formation of a stable aluminum oxide and the desired silyl iodide. Subsequent distillation under reduced pressure allows for the purification of the product.

Experimental Protocol: Synthesis and Isolation

-

Assemble a flame-dried distillation apparatus under a nitrogen atmosphere.

-

In the reaction flask, combine hexaethyldisiloxane and freshly prepared aluminum triiodide.

-

Heat the mixture gently to initiate the reaction.

-

Once the reaction is complete, carefully distill the this compound under reduced pressure to purify it from the solid byproducts.

-

Collect the colorless liquid product and store it under an inert atmosphere, protected from light and moisture.

Caption: Synthesis and isolation workflow for this compound.

Mechanistic Insights into this compound Reactivity

The primary mode of action of this compound in ether cleavage involves the activation of the ether oxygen by the electrophilic silicon atom, followed by nucleophilic attack by the iodide ion. The specific pathway, either Sₙ1 or Sₙ2, is dictated by the structure of the ether substrate.[2][3][4]

Sₙ2 Mechanism

For ethers with primary or secondary alkyl groups, the reaction proceeds via an Sₙ2 mechanism. The iodide attacks the less sterically hindered carbon atom, leading to the displacement of a triethylsilyloxy group.

Caption: Sₙ2 mechanism for ether cleavage by this compound.

Sₙ1 Mechanism

When one of the alkyl groups on the ether can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the cleavage occurs through an Sₙ1 pathway. The silyloxonium intermediate dissociates to form the stable carbocation and triethylsilanol, and the carbocation is then trapped by the iodide.

Caption: Sₙ1 mechanism for ether cleavage by this compound.

Applications in Complex Molecule Synthesis

The mild and effective nature of this compound in cleaving ethers makes it a valuable tool in the synthesis of complex molecules, particularly in the later stages where sensitive functional groups are present.

Deprotection in Pharmaceutical and Natural Product Synthesis

Methyl ethers are common protecting groups for hydroxyl functions in multistep synthesis due to their stability. Their removal, however, can be challenging. This compound and its in-situ generated counterpart provide an efficient means for their deprotection under relatively mild conditions. For instance, the closely related iodotrimethylsilane is frequently used for the deprotection of ethers and esters in the synthesis of pharmaceuticals like cephalosporins.[3][5] The principles and reactivity are directly transferable to this compound, which can offer advantages in terms of handling and the properties of the silyl byproducts.

Experimental Protocol: Deprotection of a Methyl Ether

-

Dissolve the methyl ether substrate (1.0 equivalent) in anhydrous acetonitrile (0.1-0.5 M).

-

Add triethylsilane (2.0 equivalents) to the solution.

-

Add iodine (1.5 equivalents) and stir the mixture at room temperature until the starting material is consumed as monitored by TLC.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired alcohol.

The use of silyl iodides is a key step in the synthesis of many complex natural products, where the selective cleavage of an ether in the presence of other sensitive functionalities is crucial for the success of the synthetic route.

Safety and Handling

This compound is a reactive compound that requires careful handling.

-

Moisture Sensitivity: It reacts with water to produce HI, which is corrosive. All handling should be done under an inert atmosphere using anhydrous solvents and techniques.

-

Corrosivity: Both this compound and its hydrolysis products are corrosive. Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a cool, dry place under an inert atmosphere, away from light. The addition of a small piece of copper wire can help to stabilize the reagent by scavenging iodine formed upon decomposition.

Conclusion: The Enduring Utility of this compound

This compound is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its ability to be generated in-situ simplifies its use, and its capacity for mild and selective cleavage of ethers and other functional groups makes it particularly valuable in the intricate synthetic pathways required for drug discovery and natural product synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to leveraging its full potential in the laboratory.

References

-

The Essential Role of Trimethylsilyl Iodide in Modern Organic Synthesis. (n.d.). Chemsino. Retrieved from [Link]

-

Iodotrimethylsilane: Applications as Reactive Ligand and its Preparation Method. (2024, May 11). Protheragen. Retrieved from [Link]

-

Trimethylsilyl iodide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Triethylsilane (TES). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Ether cleavage. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]

- 2. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]

- 3. Iodotrimethylsilane: Applications as Reactive Ligand and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safe Handling and Use of Triethyliodosilane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Utility and Hazards of Triethyliodosilane

This compound (C₆H₁₅ISi) is a versatile organosilane reagent employed in a variety of chemical transformations, particularly within the realms of organic synthesis and pharmaceutical development. Its utility as a chemical intermediate is well-established. However, its reactivity also presents significant hazards that demand a comprehensive understanding and meticulous adherence to safety protocols. This guide provides an in-depth analysis of the chemical's properties, associated risks, and the necessary precautions for its safe handling, storage, and disposal. The causality behind each procedural recommendation is explained to foster a culture of safety built on scientific principles.

Hazard Analysis: A Multifaceted Risk Profile

This compound is classified as a flammable liquid that causes severe skin burns and eye damage.[1] A thorough risk assessment must precede any laboratory work involving this compound.

Chemical Reactivity: The Root of the Hazard

The primary hazard associated with this compound stems from its reactivity, particularly with protic sources.

-

Hydrolysis: The compound reacts with water and moisture in the air to liberate hydrogen iodide (HI).[1] Hydrogen iodide is a corrosive gas that can cause severe respiratory tract irritation. This reaction underscores the necessity of handling the reagent under a dry, inert atmosphere.

-

Incompatibilities: this compound is incompatible with a range of common laboratory chemicals, including:

-

Thermal Stability: The compound is stable in sealed containers when stored under a dry, inert atmosphere.[1] However, it should be kept away from heat, open flames, and sparks, as it is a flammable liquid and vapor.[1]

Toxicological Profile and Health Effects

Exposure to this compound can result in severe adverse health effects.

| Exposure Route | Symptoms and Effects |

| Skin Contact | Causes severe skin burns.[1] Immediate and thorough washing is required upon contact. |

| Eye Contact | Causes serious eye damage.[1] Immediate and prolonged flushing of the eyes is critical, followed by prompt medical attention. |

| Inhalation | May cause irritation to the respiratory tract.[1] Inhalation of vapors or mists should be avoided. |

| Ingestion | May be harmful if swallowed.[1] Do not induce vomiting; seek immediate medical attention. |

Table 1: Summary of Toxicological Hazards of this compound.

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors.[1] Local exhaust ventilation is recommended at the source of potential vapor release.[2][3]

-

Emergency Equipment: Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

-

Ignition Source Control: Use explosion-proof electrical equipment and eliminate all potential ignition sources, such as open flames and sparks.[1] All metal equipment used for transferring the reagent should be grounded and bonded to prevent static electricity discharge.[1][4]

Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale |

| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Provides a chemical-resistant barrier to prevent skin contact and burns. |

| Eye and Face Protection | Chemical goggles or a face shield.[1] Contact lenses should not be worn when handling this chemical.[1] | Protects against splashes that can cause severe eye damage. |

| Skin and Body Protection | A lab coat or other suitable protective clothing.[1] | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur.[1] The use of respirators should be part of a comprehensive respiratory protection program. | Protects against the inhalation of harmful vapors and the hydrogen iodide gas that is liberated upon contact with moisture. |

Table 2: Recommended Personal Protective Equipment for Handling this compound.

Standard Operating Procedures: From Storage to Experimentation

Meticulous planning and execution are paramount when working with this compound.

Storage Protocol

Proper storage is critical to maintaining the stability of this compound and preventing accidents.

-

Atmosphere: Store in a tightly closed container under a dry, inert atmosphere such as nitrogen or argon.[1]

-

Location: Keep in a cool, well-ventilated, and locked storage area.[1]

-

Segregation: Store away from incompatible materials, including acids, alcohols, and oxidizing agents.[1]

-

Ignition Sources: The storage area must be free of heat, sparks, and open flames.[1]

Experimental Protocol: Inert Atmosphere Transfer

The following is a step-by-step methodology for the safe transfer of this compound using syringe techniques, which are standard for handling air-sensitive reagents.[5][6][7]

Preparation:

-

Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry, inert gas (nitrogen or argon).[6]

-

Syringe and Needles: Dry the syringe and needles in an oven before use.[7][8] Flush the syringe multiple times with dry inert gas to remove any residual moisture and air.[6]

-

Inert Atmosphere: The reaction vessel should be under a slight positive pressure of inert gas, vented through a bubbler.[7][8]

Transfer Procedure:

-

Pressurize Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to a source of inert gas.

-

Withdraw Reagent: Using a clean, dry syringe with a needle, pierce the septum of the reagent bottle. Withdraw the desired volume of liquid. It is often recommended to use a syringe with a capacity that is double the volume to be transferred.[9]

-

Transfer to Reaction Vessel: Carefully transfer the this compound to the reaction vessel by piercing the septum on the vessel and slowly dispensing the liquid.

-

Post-Transfer: Once the transfer is complete, withdraw the syringe and needle. The needle tip can be inserted into a rubber stopper to prevent exposure to the atmosphere.[7][8] Clean the syringe and needle immediately after use to prevent clogging from hydrolysis or oxidation products.[6]

Caption: Inert atmosphere transfer workflow for this compound.

Emergency Response Protocols

In the event of an emergency, a calm and well-rehearsed response is crucial.

Accidental Release Measures

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area.[1]

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.[1]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, use an inert absorbent material such as sand or earth to contain the spill.[10] Do not use combustible materials.

-

Cleanup: Carefully collect the absorbed material into a suitable container for disposal, using non-sparking tools.[1]

-

Decontamination: Clean the spill area thoroughly.

-

Waste Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.[1]

Caption: Spill response workflow for this compound.

First Aid Measures

Immediate first aid is critical in mitigating the effects of exposure.

| Exposure | First Aid Protocol |

| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek immediate medical advice/attention.[1] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Continue rinsing and get immediate medical attention.[1] |

| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If the person feels unwell, seek medical advice.[1] |

| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Get medical advice/attention.[1] |

Table 3: First Aid Procedures for this compound Exposure.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical to extinguish a fire.[1] Water spray can be used to cool exposed surfaces.[1]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]

-

Specific Hazards: this compound is a flammable liquid and vapor.[1] When exposed to water or open flame, irritating fumes of hydrogen iodide and organic acid vapors may be generated.[1]

-

Protective Equipment: Firefighters must wear proper protective equipment, including a self-contained breathing apparatus (SCBA).[1]

Waste Management and Disposal

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

-

Classification: this compound waste is considered hazardous.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of waste in a safe manner in accordance with local, state, and national regulations.[1] Do not dispose of waste into the sewer system.[1]

-

Empty Containers: Small residual amounts of this compound in "empty" containers can be slowly hydrolyzed in a fume hood before rinsing with water.[6] However, for larger quantities, the container should be disposed of as hazardous waste.

Conclusion: A Commitment to Safety

This compound is a valuable reagent in chemical synthesis, but its hazardous properties necessitate a rigorous and informed approach to safety. By understanding its reactivity, employing appropriate engineering controls and PPE, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this chemical. A proactive and educated approach to safety is the cornerstone of responsible scientific practice.

References

-

Gelest, Inc. (2016). This compound Safety Data Sheet. [Link]

-

Gelest, Inc. (2015). TRIETHOXYSILANE Safety Data Sheet. [Link]

-

Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Gelest, Inc. (2014). TRIMETHOXYSILANE, 95% Safety Data Sheet. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Triethylsilane, 99%. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. gelest.com [gelest.com]

- 3. gelest.com [gelest.com]

- 4. fishersci.com [fishersci.com]

- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 6. web.mit.edu [web.mit.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. research.unl.edu [research.unl.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Triethyliodosilane: A Comprehensive Analysis of its Reactivity with Protic Solvents

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyliodosilane (TESI) is a versatile organosilicon compound distinguished by its highly reactive silicon-iodine bond. This reactivity makes it a potent reagent in organic synthesis, particularly for reactions involving protic solvents. This technical guide provides an in-depth exploration of the core principles governing the interaction of this compound with water, alcohols, and carboxylic acids. We will dissect the underlying reaction mechanisms, discuss the formation of key intermediates and products, and detail its strategic application in synthetic transformations such as alcohol protection and ether cleavage. The guide includes field-proven experimental protocols, safety and handling procedures, and mechanistic diagrams to offer a comprehensive resource for laboratory professionals.

Introduction to this compound: Properties and Handling

This compound, with the chemical formula (C₂H₅)₃SiI, is a colorless to pale yellow liquid that is a valuable tool in the synthetic chemist's arsenal. Its utility stems from the unique characteristics of the silicon-iodine (Si-I) bond. The significant difference in electronegativity between silicon (1.90) and iodine (2.66) renders the silicon atom highly electrophilic, while the iodide ion is an excellent leaving group. This combination facilitates rapid reactions with a wide range of nucleophiles, most notably the heteroatoms found in protic solvents.

However, this high reactivity necessitates careful handling. This compound is a flammable liquid and vapor that reacts with moisture.[1][2] Exposure to water or open flame can produce irritating and corrosive fumes of hydrogen iodide.[1] Therefore, stringent adherence to safety protocols is paramount.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₅ISi |

| Molar Mass | 242.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 190.5 °C (at 744 Torr)[2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[2] |

Safety and Handling Precautions

-

Inert Atmosphere: All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Grounding: Proper grounding procedures for containers and equipment are essential to avoid static electricity discharge, which can be an ignition source.[1][3]

-

Ventilation: Work should be performed in a well-ventilated fume hood to prevent the accumulation of vapors.[1]

-

Personal Protective Equipment (PPE): Use of neoprene or nitrile rubber gloves, safety goggles, and a lab coat is mandatory.[1]

-

Incompatible Materials: Avoid contact with acids, alcohols, water, and oxidizing agents.[1]

-

Fire Safety: In case of fire, use dry chemical or CO₂ extinguishers. Do not use water, as it will react with the material.[1][3]

Core Reactivity and Mechanistic Principles

The fundamental reaction of this compound with a protic solvent (H-Z, where Z is a heteroatom like O or N) is a nucleophilic substitution at the silicon center. The reaction proceeds via the following general mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the heteroatom (Z) of the protic solvent attacks the electrophilic silicon atom.

-

Transition State: A pentacoordinate silicon intermediate or transition state is formed.

-

Leaving Group Departure: The highly stable iodide ion is displaced, breaking the Si-I bond.

-

Proton Transfer: The resulting positively charged species is deprotonated, typically by the displaced iodide ion or another base present in the reaction mixture, to yield the final silylated product and hydrogen iodide (HI).

The formation of HI is a critical aspect of this chemistry. As a strong acid, it can catalyze undesired side reactions, such as the degradation of acid-sensitive functional groups. Consequently, a non-nucleophilic base is often included in the reaction mixture to act as an acid scavenger.

Reactions with Specific Protic Solvents

Reaction with Water: Hydrolysis

The reaction of this compound with water leads to its hydrolysis, forming triethylsilanol ((C₂H₅)₃SiOH) and hydrogen iodide. This is often an unavoidable and undesirable reaction if the reagent is not handled under strictly anhydrous conditions.

(C₂H₅)₃SiI + H₂O → (C₂H₅)₃SiOH + HI

The triethylsilanol product is not always stable and can undergo self-condensation, particularly under acidic or basic conditions, to form the corresponding disiloxane, bis(triethylsilyl) ether.

2 (C₂H₅)₃SiOH → (C₂H₅)₃Si-O-Si(C₂H₅)₃ + H₂O

Reaction with Alcohols: Silyl Ether Formation

The reaction with alcohols is one of the most synthetically useful transformations of this compound. It provides a reliable method for the formation of triethylsilyl (TES) ethers, which are robust protecting groups for alcohols.

(C₂H₅)₃SiI + R-OH → (C₂H₅)₃Si-OR + HI

The TES group is stable to a wide range of reaction conditions but can be readily cleaved when desired, typically using fluoride reagents (e.g., TBAF) or acidic conditions. To drive the silylation reaction to completion and prevent side reactions from the HI byproduct, a stoichiometric amount of a hindered, non-nucleophilic base such as pyridine, 2,6-lutidine, or N,N-diisopropylethylamine (Hünig's base) is almost always added.

Reaction with Carboxylic Acids

This compound reacts with carboxylic acids to produce triethylsilyl esters.

(C₂H₅)₃SiI + R-COOH → (C₂H₅)₃Si-O(CO)R + HI

Silyl esters are valuable synthetic intermediates. They are more reactive towards nucleophiles than the parent carboxylic acid and can be used in the synthesis of esters and amides under neutral conditions.[4]

Key Application: Cleavage of Ethers

Beyond silylation, this compound is a premier reagent for the cleavage of C-O bonds in ethers.[5][6] This reaction is particularly effective for deprotecting methyl, benzyl, and other alkyl ethers commonly used in multi-step synthesis. The mechanism involves the activation of the ether oxygen by the Lewis acidic silicon atom, followed by a nucleophilic attack of the iodide ion on one of the ether's alkyl carbons.[6][7]

The cleavage generally follows an Sₙ2 pathway, meaning the iodide will attack the sterically less hindered carbon atom.[6][7][8] For example, the cleavage of an ethyl methyl ether would yield triethylsilyloxyethane, methyl iodide, and trace amounts of triethylsilyloxymethane and ethyl iodide.

Table 2: Regioselectivity in Ether Cleavage with TESI

| Ether Type | R¹ | R² | Major Products | Rationale |

| Alkyl Methyl Ether | Alkyl | Methyl | Et₃Si-O-Alkyl + CH₃I | Sₙ2 attack on the sterically unhindered methyl group.[8] |

| Alkyl Benzyl Ether | Alkyl | Benzyl | Et₃Si-O-Alkyl + BnI | Sₙ2 attack on the reactive benzylic carbon. |

| Aryl Alkyl Ether | Aryl | Alkyl | Et₃Si-O-Alkyl + ArOH | Cleavage of the alkyl-oxygen bond is favored; the aryl-oxygen bond is too strong.[7] |

| tert-Butyl Ether | Alkyl | t-Butyl | Et₃Si-O-Alkyl + t-BuI | Mechanism shifts towards Sₙ1 due to stable tert-butyl carbocation.[5][6] |

Experimental Protocols

Protocol 1: Triethylsilyl (TES) Protection of Benzyl Alcohol

This protocol describes a standard procedure for protecting a primary alcohol. All steps must be performed under an inert atmosphere using oven-dried glassware.

Reagents & Equipment:

-

Benzyl alcohol

-

This compound

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringes, septa

-

Rotary evaporator

Workflow Diagram:

Step-by-Step Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzyl alcohol (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add anhydrous pyridine (1.2 eq) via syringe. Then, add this compound (1.1 eq) dropwise over 5 minutes. A white precipitate of pyridinium hydroiodide may form.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to quench any remaining acid and HI.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the combined organic phase over anhydrous MgSO₄, filter, and rinse the solid with DCM.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude benzyl triethylsilyl ether by flash column chromatography on silica gel.

Conclusion

This compound is a powerful and highly reactive reagent whose utility is centered on the electrophilic nature of its silicon atom and the excellent leaving group ability of iodide. Its reactions with protic solvents are foundational to its application in modern organic synthesis, enabling efficient alcohol protection and selective ether cleavage. A thorough understanding of its reactivity, combined with strict adherence to proper handling and safety procedures, allows researchers to harness the full synthetic potential of this versatile compound.

References

- Gelest, Inc. (2016).

- ChemicalBook. (n.d.). This compound | 1112-49-8.

- Fisher Scientific. (n.d.).

- Wikipedia. (n.d.). Ether cleavage.

- Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers.

- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.

- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). Reaction of Carboxylic Acids with Tetrachlorosilane.

- NIH. (n.d.).

- YouTube. (2016).

- YouTube. (2016).

Sources

- 1. gelest.com [gelest.com]

- 2. This compound | 1112-49-8 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Mechanism of Silylation with Triethyliodosilane

For researchers, scientists, and drug development professionals, the strategic protection of functional groups is a cornerstone of successful multi-step organic synthesis. Among the myriad of protecting groups, silyl ethers stand out for their versatility, ease of formation, and tunable stability. While chlorosilanes are the most common silylating agents, their iodo-analogs, such as triethyliodosilane (Et₃SiI), offer significantly enhanced reactivity, enabling transformations that are often sluggish or unfeasible with less reactive reagents. This guide provides an in-depth exploration of the mechanism, application, and practical considerations of silylation using this compound, a powerful tool in the synthetic chemist's arsenal.

The Core Directive: Understanding the Enhanced Reactivity of this compound

The primary driver for employing this compound is its heightened electrophilicity at the silicon center compared to its chloro- or bromo- counterparts. This reactivity stems from two key factors:

-

Polarizability and Bond Strength: The silicon-iodine (Si-I) bond is longer and more polarizable than the silicon-chlorine (Si-Cl) bond. This increased polarizability makes the silicon atom a softer, more reactive electrophile.

-

Leaving Group Ability: The iodide ion (I⁻) is an exceptionally good leaving group, far superior to chloride (Cl⁻). In a nucleophilic substitution reaction, the facility of the leaving group's departure is a critical factor in determining the reaction rate.

The overall transformation for the in situ generation is as follows:

Et₃SiCl + NaI ⇌ Et₃SiI + NaCl(s)

In acetonitrile, sodium iodide is soluble while the resulting sodium chloride is not, driving the equilibrium towards the formation of the active this compound species.

The General Mechanism of Silylation

The silylation of a protic functional group, such as an alcohol, with this compound proceeds via a bimolecular nucleophilic substitution (SN2) pathway at the silicon atom.[4]

-

Activation (Optional but Common): In many cases, a non-nucleophilic base (e.g., triethylamine, Et₃N; or Hünig's base, i-Pr₂NEt) is used to deprotonate the alcohol, forming a more potent nucleophile, the alkoxide. This step also serves to neutralize the hydrogen iodide (HI) byproduct generated during the reaction.

-

Nucleophilic Attack: The oxygen atom of the alcohol (or alkoxide) attacks the electrophilic silicon center of this compound.

-

Transition State: A trigonal bipyramidal transition state is formed where the incoming nucleophile and the departing iodide leaving group occupy apical positions.

-

Product Formation: The stable silicon-oxygen bond is formed, and the iodide ion is expelled, yielding the triethylsilyl ether product.

The following diagram illustrates the SN2 mechanism for the silylation of an alcohol with this compound in the presence of a base.

Caption: SN2 mechanism for alcohol silylation with Et₃SiI.

Key Applications and Methodologies

The protection of alcohols as triethylsilyl (TES) ethers is a primary application. The high reactivity of Et₃SiI makes it particularly effective for the silylation of sterically hindered secondary and even tertiary alcohols, which react slowly with triethylchlorosilane.[5]

Field-Proven Insight: The choice of base is critical. For primary and secondary alcohols, triethylamine is often sufficient. For hindered alcohols or when rapid reaction is required, stronger, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) or the use of N-methylimidazole with catalytic iodine can dramatically accelerate the reaction.[6][7] The latter system is believed to form a highly reactive silylimidazolium iodide intermediate.

Causality in Regioselectivity: The regiochemical outcome of silyl enol ether formation from an unsymmetrical ketone is dictated by the reaction conditions.

-

Kinetic Control: Using a strong, hindered base like lithium diisopropylamide (LDA) at low temperature (-78 °C) irreversibly forms the less substituted (kinetic) enolate. The high reactivity of Et₃SiI allows for the efficient trapping of this less stable enolate before equilibration can occur.

-

Thermodynamic Control: Using a weaker base like triethylamine at warmer temperatures allows for equilibrium between the kinetic and more stable thermodynamic enolates. Trapping under these conditions yields predominantly the more substituted (thermodynamic) silyl enol ether.[10]

Objective: To synthesize (1-cyclohexen-1-yloxy)(triethyl)silane from cyclohexanone.

Materials:

-

Cyclohexanone (1.0 eq)

-

Triethylchlorosilane (Et₃SiCl, 1.2 eq)

-

Sodium Iodide (NaI, dried, 1.2 eq)

-

Triethylamine (Et₃N, dried, 1.2 eq)

-

Acetonitrile (anhydrous)

-

Pentane (anhydrous)

Procedure:

-

To an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add cyclohexanone (1.0 eq) and triethylamine (1.2 eq).

-

Heat the mixture to 30-35 °C with stirring. Add triethylchlorosilane (1.2 eq) dropwise over 15 minutes. Maintain the temperature and stir for an additional 30 minutes.

-

In a separate flask, dissolve sodium iodide (1.2 eq) in anhydrous acetonitrile.

-

Add the NaI/acetonitrile solution dropwise to the reaction mixture over 30 minutes. A precipitate of NaCl will form.

-

Stir the reaction mixture for 1 hour at 30-35 °C, then increase the temperature to 40-45 °C and stir for an additional 2 hours to ensure complete reaction.

-

Cool the mixture to room temperature and add cold pentane to precipitate the remaining salts.

-

Filter the mixture through a pad of Celite to remove the precipitated salts (NaCl and triethylammonium hydroiodide).

-

Wash the filtrate with ice-cold water, followed by a saturated aqueous NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to yield the triethylsilyl enol ether.

Caption: Step-by-step workflow for silyl enol ether synthesis.

A characteristic and powerful application of iodosilanes is the cleavage of ethers, particularly aryl methyl ethers, which are generally robust.[2] The reaction with Et₃SiI converts a stable ether into a silyl ether, which can be easily hydrolyzed during aqueous workup to reveal the corresponding alcohol or phenol.

The mechanism involves:

-

Lewis Acid Activation: The silicon atom acts as a Lewis acid, coordinating to the ether oxygen.

-

Nucleophilic Attack by Iodide: The iodide ion attacks one of the ether's alkyl groups (typically the less sterically hindered one, e.g., the methyl group of an anisole derivative) in an SN2 fashion.

-

Product Formation: This cleavage generates an alkyl iodide and a triethylsilyloxy intermediate, which is subsequently hydrolyzed to the alcohol/phenol.

This method is often milder than using harsh reagents like boron tribromide (BBr₃) or strong hydrohalic acids.[11]

Quantitative Data Summary

The following table summarizes representative yields for reactions where an in situ generated iodosilane is the active reagent. While specific data for Et₃SiI is sparse in compiled reviews, the results from the analogous and well-documented TMSI system are highly indicative of the expected efficiency.

| Substrate Type | Reagent System | Product Type | Typical Yield | Reference(s) |

| Ketone (e.g., Acetone) | TMSCl / NaI / Et₃N | Silyl Enol Ether | ~50-55% | [3] |

| Alcohol (Primary/Secondary) | TMSCl / NaI | Alkyl Iodide | >90% | [2] |

| Aryl Methyl Ether | TMSCl / NaI | Phenol (after hydrolysis) | High | [2] |

| Benzylic Dithioketal | TMSCl / NaI | Methylene Compound | ~90% | [12] |

| Acetaldehyde | Et₃SiCl / Et₃N | Triethylsilyl Enol Ether | Good | [9] |

Conclusion

This compound, most commonly generated in situ from triethylchlorosilane and sodium iodide, is a silylating agent of exceptional reactivity. It provides a powerful method for the protection of sterically hindered alcohols and the efficient formation of silyl enol ethers. Its ability to cleave otherwise stable ether linkages further broadens its synthetic utility. By understanding the underlying mechanistic principles—the SN2 reaction at silicon, the role of the iodide leaving group, and the conditions that control kinetic versus thermodynamic outcomes—researchers can effectively leverage this potent reagent to overcome synthetic challenges and streamline complex molecular syntheses.

References

-

Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. (2020). ResearchGate. [Link]

-

Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. (2015). Ludwig-Maximilians-Universität München. [Link]

-

Silyl enol ether. Wikipedia. [Link]

-

General Silylation Procedures. Gelest Technical Library. [Link]

-

Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. ResearchGate. [Link]

-

A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride– N-Methylimidazole–Iodine. (2006). ResearchGate. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). PubMed. [Link]

-

Triethysilyl Enol Ethers in the Synthesis of Carbapenem Precursors. (2014). National Institutes of Health. [Link]

-

Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Iodotrimethylsilane Reagent. (1979). Journal of Organic Chemistry. [Link]

-

ACETONE TRIMETHYSILYL ENOL ETHER. (1981). Organic Syntheses. [Link]

-

Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. (2021). National Institutes of Health. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). Semantic Scholar. [Link]

-

Synthetic Methods and Reactions. 62: Transformations with Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Iodotrimethylsilane Reagent. (1979). ResearchGate. [Link]

-

Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

-

In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. (2009). National Institutes of Health. [Link]

-

Continuous in situ generation and reaction of phosgene in a microflow system. (2011). Royal Society of Chemistry. [Link]

-

Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagents. (2021). Kyoto University Research Information Repository. [Link]

-

Continuous in situ generation and reaction of phosgene in a microflow system. (2011). Chembites. [Link]

-

Chlorotrimethylsilane and Sodium Iodide: A Remarkable Metal‐Free Association for the Desulfurization of Benzylic Dithioketals under Mild Conditions. (2018). ResearchGate. [Link]

-

Continuous in situ generation and reaction of phosgene in a microflow system. (2011). Semantic Scholar. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. General Silylation Procedures - Gelest [technical.gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 9. Triethysilyl Enol Ethers in the Synthesis of Carbapenem Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Triethyliodosilane: A Technical Guide to its Application as an Oxophilic Lewis Acid in Modern Organic Synthesis

Abstract

Triethyliodosilane (TESI) has emerged as a potent and versatile reagent in organic synthesis, functioning as a specialized Lewis acid with a distinct affinity for oxygen-containing functional groups. This technical guide provides an in-depth analysis of the fundamental principles governing its Lewis acidity and explores its application in key synthetic transformations. We will dissect the mechanistic underpinnings of TESI-mediated ether and ester cleavages, its role in carbon-carbon bond formation via the Mukaiyama aldol reaction, and its utility in glycosylation chemistry. Detailed experimental protocols, mechanistic diagrams, and practical handling considerations are presented to provide researchers, chemists, and drug development professionals with a comprehensive framework for effectively integrating this reagent into synthetic workflows.

Introduction: Defining the Role of this compound

Within the toolkit of synthetic chemistry, silyl halides represent a crucial class of reagents. While often overshadowed by its more common counterpart, triethylsilane ((C₂H₅)₃SiH or TES)—a mild reducing agent—this compound ((C₂H₅)₃SiI or TESI) possesses a distinct and valuable reactivity profile as a potent Lewis acid. The inherent polarity and lability of the silicon-iodine bond render the silicon center highly electrophilic, making it an effective activator for a range of oxygen-containing substrates.

Unlike classic Lewis acids such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄), TESI offers a unique combination of moderate-to-strong Lewis acidity, a bulky steric profile from the ethyl groups, and a reactive iodide counter-ion. This combination allows for highly specific and often mild reaction conditions. This guide will move beyond a simple catalog of reactions to explain the causal factors that drive its reactivity, enabling scientists to harness its full potential in complex molecular synthesis.

The Nature of Lewis Acidity in Silyl Halides

The capacity of this compound to function as a Lewis acid is rooted in the electronic structure of the silicon-iodine bond. The silicon atom, being less electronegative than iodine, bears a partial positive charge (δ+). This electrophilicity is further enhanced by the large, polarizable nature of the iodide atom, which makes the Si-I bond the most reactive among common silyl halides. The silicon atom can readily accept a pair of electrons from a Lewis base (e.g., an ether oxygen) into its low-lying vacant d-orbitals to form a transient, hypervalent silyloxonium ion intermediate.[1]

The general trend for Lewis acidity and reactivity in triorganosilyl halides (R₃SiX) correlates with the lability of the Si-X bond and the electronegativity of the halide, following the order:

R₃Si-I > R₃Si-Br > R₃Si-Cl > R₃Si-F

This trend makes iodosilanes the most potent Lewis acids in this class, capable of activating even relatively weak Lewis basic substrates like ethers and esters under mild conditions.[2]

Data Presentation: Qualitative Comparison of Silyl Halide Reactivity

| Silyl Halide | Reagent Name | Relative Lewis Acidity | Typical Applications | Causality for Reactivity |

| Et₃Si-I | This compound | Very High | Ether/Ester Cleavage, Carbonyl Activation, Glycosylation | Weakest Si-X bond; highly polarizable iodide is an excellent leaving group and nucleophile. |

| Et₃Si-OTf | Triethylsilyl triflate | High | Carbonyl Activation (Mukaiyama Aldol), Glycosylation | Highly electron-withdrawing triflate group; non-nucleophilic counter-ion. |

| Et₃Si-Br | Triethylbromosilane | Moderate | Silylation, generation of other silyl reagents | More stable Si-Br bond compared to Si-I. |

| Et₃Si-Cl | Triethylchlorosilane | Low | Silylation (Protecting Group), in situ generation of TMSI | Strong, less polarized Si-Cl bond requires harsher conditions for Lewis acid catalysis. |

Core Applications & Mechanistic Analysis

The oxophilicity of this compound is the cornerstone of its synthetic utility. It preferentially activates carbonyls, ethers, and esters, initiating a cascade of synthetically valuable transformations.

Dealkylation of Ethers and Esters: A Mechanistic Deep Dive

One of the most powerful applications of iodosilanes is the mild and efficient cleavage of ethers and esters, functional groups that are typically robust and require harsh conditions (e.g., strong mineral acids like HBr or HI) for dealkylation.[1][3][4] TESI provides a nearly neutral and highly selective alternative.

Causality and Mechanism: The reaction is initiated by the coordination of the Lewis acidic silicon atom of TESI to the Lewis basic oxygen of the ether or ester. This forms a key intermediate, a triethylsilyloxonium ion.[1] This step significantly weakens the adjacent carbon-oxygen bond by placing a formal positive charge on the oxygen, transforming it into an excellent leaving group. The iodide ion, liberated during the coordination step, then acts as a potent nucleophile, attacking the sterically less hindered alkyl group in an S_N_2 fashion.[1][2] This concerted process results in the formation of a stable triethylsilyl ether (or silyl ester) and an alkyl iodide.[2] The resulting silyl ether can be easily hydrolyzed to the corresponding alcohol during aqueous workup.

Diagram: Mechanism of Ether Cleavage

Caption: Mechanism of TESI-mediated ether cleavage.

Experimental Protocol: Cleavage of Cyclohexyl Methyl Ether with Iodotrimethylsilane

This protocol is adapted from a verified Organic Syntheses procedure for the closely related and mechanistically identical reagent, iodotrimethylsilane (TMSI), and serves as an authoritative template for reactions with TESI.[1]

Materials:

-

Cyclohexyl methyl ether (11.4 g, 0.100 mol)

-

Iodotrimethylsilane (22.0 g, 0.110 mol) or in situ generation from chlorotrimethylsilane (12.0 g, 0.110 mol) and anhydrous sodium iodide (16.5 g, 0.110 mol)

-

Anhydrous chloroform (or acetonitrile) (100 mL)

-

Methanol (50 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Setup: A 250-mL, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube is charged with cyclohexyl methyl ether and anhydrous chloroform.

-

Reagent Addition: Iodotrimethylsilane is added neat to the stirred solution at room temperature. Causality Note: The reaction is typically fast. For more reactive ethers (e.g., benzyl ethers), addition at 0 °C may be required to control the reaction rate.[5]

-

Reaction: The mixture is stirred at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting ether.

-

Quench: The reaction mixture is cooled in an ice bath, and methanol is added slowly to quench any unreacted iodotrimethylsilane and to cleave the intermediate trimethylsilyl ether. Causality Note: The methanolysis of the silyl ether is exothermic and regenerates the alcohol.

-

Workup: The mixture is poured into a separatory funnel containing water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed successively with 10% aqueous sodium thiosulfate solution (to remove residual iodine), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude cyclohexanol can be purified by distillation or chromatography to yield the final product.

The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, involving the addition of a silyl enol ether to a carbonyl compound, typically catalyzed by a Lewis acid.[6][7] this compound can serve as an effective catalyst by activating the carbonyl partner.

Causality and Mechanism: The reaction is initiated by the coordination of the TESI silicon center to the carbonyl oxygen.[8][9] This coordination enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the silyl enol ether. The reaction proceeds through an open transition state.[10] Following the C-C bond formation, a silyl transfer occurs, yielding a triethylsilyl-protected aldol adduct. Subsequent aqueous or mild acidic workup cleaves the silyl ether to reveal the final β-hydroxy carbonyl product.

Diagram: TESI-Catalyzed Mukaiyama Aldol Workflow

Caption: General workflow for a TESI-catalyzed Mukaiyama Aldol reaction.

Activation of Glycosyl Donors in Glycosylation

In the complex field of carbohydrate synthesis, the stereoselective formation of glycosidic bonds is paramount. Iodosilanes, including TESI, play a crucial role in activating glycosyl donors by facilitating the in situ formation of highly reactive glycosyl iodide intermediates.[11]

Causality and Mechanism: Starting from a more stable precursor like a glycosyl acetate, TESI activates the anomeric leaving group. The silicon atom coordinates to the exocyclic oxygen of the acetate, while the iodide attacks the anomeric carbon via an S_N_2-like mechanism. This generates the transient glycosyl iodide, which is then readily displaced by a nucleophilic acceptor (an alcohol) to form the desired glycosidic linkage. This strategy avoids the isolation of unstable glycosyl iodide donors and allows for precise control over the glycosylation reaction.[11]

Practical Considerations for Handling and Use

-

Moisture and Light Sensitivity: Like its trimethylsilyl analogue, this compound is sensitive to moisture and light.[2] It should be stored under an inert atmosphere (nitrogen or argon) in an amber bottle and handled using anhydrous techniques. Hydrolysis leads to the formation of triethylsilanol and HI.

-

In Situ Generation: For convenience and to ensure high reactivity, TESI can be generated in situ from the more stable and less expensive triethylchlorosilane (TESCl) and a salt like sodium iodide (NaI) in a suitable solvent such as acetonitrile.[5]

-

Solvent Choice: Anhydrous, non-protic solvents are required. Dichloromethane, chloroform, and acetonitrile are common choices. Ethereal solvents like THF or diethyl ether are generally not recommended as they are Lewis basic and can be cleaved by the reagent itself.[2]

-

Safety: this compound is corrosive and reacts with water to release HI. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This compound is a highly effective oxophilic Lewis acid whose reactivity is governed by the unique properties of the silicon-iodine bond. Its ability to activate ethers, esters, and carbonyl compounds under mild, often neutral conditions makes it a valuable tool for deprotection strategies and carbon-carbon bond-forming reactions. By understanding the underlying mechanistic principles—namely, the formation of transient silyloxonium ions and the subsequent nucleophilic role of the iodide counter-ion—chemists in research and drug development can strategically employ TESI to solve complex synthetic challenges, particularly where substrate sensitivity precludes the use of harsher reagents.

References

- Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions; 69. Iodotrimethylsilane-a Versatile Synthetic Reagent. The Journal of Organic Chemistry, 44(8), 1247-1251. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01322a012]

- Jung, M. E., & Lyster, M. A. (1979). Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. Organic Syntheses, 59, 35. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0353]

- Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis. Journal of the American Chemical Society, 99(3), 968-969. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00445a079]

- Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/0471264180.or028.03]

- Gevorgyan, V., Rubin, M., Benson, S., Liu, J. X., & Yamamoto, Y. (2000). A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Ethers with Hydrosilanes. The Journal of Organic Chemistry, 65(19), 6179-6186. [URL: https://pubs.acs.org/doi/10.1021/jo000726d]

- Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1981). Chlorotrimethylsilane/sodium iodide, a convenient in situ reagent for conversions of alcohols and ethers to iodides. The Journal of Organic Chemistry, 46(12), 2408-2410. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00325a006]

- Denmark, S. E., & Stavenger, R. A. (2000). Lewis Base Catalysis in Organic Synthesis. Accounts of Chemical Research, 33(7), 432-440. [URL: https://pubs.acs.org/doi/abs/10.1021/ar960027g]

- Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers. Synthesis, 1983(04), 249-282. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1983-30301]

- Bach, T. (1994). Stereoselective Carbon-Carbon Bond Formation Using Lewis-Acidic Catalysts. Angewandte Chemie International Edition in English, 33(4), 417-419. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.199404171]

- Carreira, E. M., Singer, R. A., & Lee, W. (1994). Catalytic, Enantioselective Mukaiyama Aldol Reactions of Acetals with Silyl Ketene Acetals. Journal of the American Chemical Society, 116(19), 8837-8838. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00098a060]

- Mukaiyama, T., Narasaka, K., & Banno, K. (1973). New Aldol Type Reaction. Chemistry Letters, 2(9), 1011-1014. [URL: https://www.journal.csj.jp/doi/10.1246/cl.1973.1011]

- Klare, H. F. T., & Oestreich, M. (2010). The silylium ion problem–a renaissance? Dalton Transactions, 39(39), 9176-9184. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/dt/c0dt00452k]

- Müther, K., & Oestreich, M. (2011). The Correlation of Lewis Acidities of Silyl Triflates with Reaction Rates of Catalyzed Diels–Alder Reactions. European Journal of Organic Chemistry, 2011(32), 6433-6437. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.201101031]

- Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527620912]

- Gervay-Hague, J., & Hadd, M. J. (2002). Glycosyl Iodides are Alive and Well: O-Glycosylation with Glycosyl Iodides. In Glycochemistry (pp. 50-63). American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/bk-2002-0829.ch004]

- Olah, G. A., & Prakash, G. K. S. (2009). Carbocation Chemistry. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470459388]

- ACS GCI Pharmaceutical Roundtable. (n.d.). TMS Iodide Reagent Guide. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-trimethylsilyliodide-reagent-guide.pdf]

- Wikipedia contributors. (2023, December 1). Ether cleavage. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Ether_cleavage]

- Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. [URL: https://www.organic-chemistry.org/namedreactions/mukaiyama-aldol-addition.shtm]

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning. [URL: https://www.cengage.com/c/organic-chemistry-9e-mcmurry/9781305080485/]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. TMS Iodide - Wordpress [reagents.acsgcipr.org]

- 3. longdom.org [longdom.org]

- 4. Ether cleavage - Wikipedia [en.wikipedia.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Mukaiyama Aldol Addition [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Triethyliodosilane in Common Organic Solvents: A Technical Guide for Researchers

Abstract

Triethyliodosilane ((C₂H₅)₃SiI) is a versatile organosilicon compound and a potent silylating agent with significant applications in organic synthesis. A thorough understanding of its solubility and reactivity in various organic solvents is paramount for its effective use, ensuring optimal reaction conditions, and maintaining safety in the laboratory. This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound, grounded in fundamental chemical principles and analogies to structurally similar compounds. It delineates its miscibility with a range of common aprotic solvents and details its reactive nature towards protic media. Furthermore, this guide furnishes detailed, step-by-step experimental protocols for the qualitative and quantitative determination of solubility, specifically adapted for the handling of this air- and moisture-sensitive reagent. This document is intended to be an essential resource for researchers, chemists, and drug development professionals, enabling them to employ this compound with precision and safety.

Introduction to this compound: Properties and Significance

This compound, also known as iodotriethylsilane, is a valuable reagent in organic chemistry, primarily utilized for the introduction of the triethylsilyl (TES) protecting group to alcohols and other sensitive functionalities. The TES group offers distinct steric and electronic properties compared to other common silyl ethers, influencing the stability and reactivity of the protected molecule. The compound is a liquid at room temperature with a molecular formula of C₆H₁₅ISi and a molecular weight of approximately 242.17 g/mol .[1][2] Its utility is intrinsically linked to its high reactivity, which also dictates its handling requirements and solubility characteristics.

A critical aspect of working with this compound is its sensitivity to atmospheric moisture. It readily hydrolyzes upon contact with water, liberating hydrogen iodide (HI), a corrosive and toxic gas.[3] This reactivity extends to other protic substances, such as alcohols. Therefore, all manipulations must be conducted under anhydrous and inert conditions.

Foundational Principles of this compound Solubility

The solubility of this compound is primarily governed by the well-established principle of "like dissolves like." As a molecule with a central silicon atom bonded to three ethyl groups and an iodine atom, its overall character is predominantly non-polar to weakly polar. The ethyl groups contribute to its non-polar nature, making it amenable to dissolution in solvents with similar characteristics.

Key Factors Influencing Solubility:

-

Molecular Polarity: The molecule's relatively low polarity favors strong van der Waals interactions with non-polar and weakly polar aprotic solvents.

-

Intermolecular Forces: The dominant intermolecular forces at play are London dispersion forces. For dissolution to occur, the energy required to overcome the cohesive forces within both this compound and the solvent must be compensated by the adhesive forces between the solute and solvent molecules.

-

Reactivity: In the case of protic solvents, the concept of solubility is superseded by chemical reaction. The high electrophilicity of the silicon atom and the excellent leaving group ability of the iodide ion facilitate nucleophilic attack by protic species.

Solubility Profile of this compound in Common Organic Solvents

Table 1: Qualitative Solubility and Reactivity of this compound

| Solvent Class | Representative Solvents | Solubility/Reactivity Profile | Rationale |

| Non-Polar Aprotic | Hexane, Heptane, Cyclohexane, Toluene, Benzene | Miscible | "Like dissolves like" principle. Strong van der Waals interactions between the non-polar alkyl groups of the silane and the hydrocarbon solvent. |

| Weakly Polar Aprotic | Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | Miscible | The low overall polarity of this compound allows for complete miscibility with these common laboratory solvents. |

| Polar Aprotic | Ethyl Acetate, Acetone | Generally Soluble/Use with Caution | While likely soluble, caution is advised. The carbonyl group in these solvents could potentially interact with the reactive silane, especially in the presence of impurities or catalysts. |

| Highly Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble but Potential for Complex Formation | Expected to be soluble, but the high polarity and coordinating ability of these solvents may lead to complex formation or unforeseen side reactions. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive - Not Soluble | Rapidly reacts via nucleophilic attack on the silicon atom, leading to the formation of triethylsilanol (which can condense to bis(triethylsilyl) ether) and hydrogen iodide.[3] |

Experimental Determination of Solubility: Protocols for an Air-Sensitive Reagent

The determination of solubility for a reactive compound like this compound requires meticulous attention to experimental detail to exclude atmospheric moisture and ensure data integrity. All glassware must be rigorously dried, and all solvents must be anhydrous. Operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[5][6]

Qualitative Determination of Miscibility

This protocol aims to rapidly assess whether this compound is miscible with a given aprotic solvent.

Materials:

-

Anhydrous organic solvent

-

This compound

-

Dry Schlenk tubes or vials with septa

-

Gas-tight syringes and needles

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation: Oven-dry all glassware and cool under a stream of inert gas.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the anhydrous solvent to a Schlenk tube under a positive pressure of inert gas.

-

Initial Addition of Silane: Using a gas-tight syringe, add a small volume (e.g., 0.1 mL) of this compound to the solvent.

-

Observation: Gently agitate the mixture and observe. If the resulting mixture is a single, clear phase, the compounds are likely miscible.

-

Incremental Addition: Continue to add this compound in small increments (e.g., 0.2 mL at a time) up to a significant volume fraction (e.g., 50% v/v), observing for any phase separation after each addition.

Diagram 1: Workflow for Qualitative Miscibility Testing

Caption: Workflow for qualitative miscibility determination.

Quantitative Determination of Solubility

This protocol is for cases where immiscibility or partial solubility is observed and a quantitative value is desired. It involves creating a saturated solution and then analyzing its concentration.

Materials:

-

Same as for qualitative determination.

-

Volumetric flasks.

-

Centrifuge (optional).

-

Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID) and a suitable internal standard.

Procedure:

-

Preparation: Follow the same rigorous drying and inert atmosphere procedures as above.

-

Creating a Saturated Solution: In a Schlenk flask, add a known volume of the anhydrous solvent. Add an excess of this compound (enough to ensure a separate phase will be present).

-

Equilibration: Seal the flask and stir the biphasic mixture vigorously at a constant, recorded temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Stop stirring and allow the layers to separate completely. If separation is slow, the sealed flask can be centrifuged.

-

Sampling: Under positive inert gas pressure, carefully withdraw a known volume of the solvent-rich phase (supernatant) using a gas-tight syringe. It is critical to avoid drawing up any of the undissolved this compound phase.

-

Sample Preparation for Analysis: Dilute the withdrawn aliquot in a volumetric flask with a known volume of a suitable solvent that is miscible with both the sample and an internal standard. Add a precise amount of the internal standard.

-

Analysis: Analyze the prepared sample by a calibrated GC-FID method to determine the concentration of this compound.

-

Calculation: The calculated concentration represents the solubility of this compound in that solvent at the recorded temperature.

Diagram 2: Quantitative Solubility Determination Workflow

Sources

Spectroscopic Data of Triethyliodosilane: A Technical Guide for Researchers

Introduction: The Role and Characterization of Triethyliodosilane